![molecular formula C15H15N3O2S B2731840 (E)-6-(苯乙烯基磺酰基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶 CAS No. 1798398-43-2](/img/structure/B2731840.png)
(E)-6-(苯乙烯基磺酰基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridopyrimidines are a class of organic compounds characterized by a pyrimidine ring fused to a pyridine ring . They are part of a larger class of compounds known as heterocycles, which contain rings made up of carbon atoms and at least one other element . Pyridopyrimidines have been found to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyridopyrimidines can be achieved through various strategies. For instance, one approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds . Another method involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis
The basic structure of pyridopyrimidines consists of a pyrimidine ring fused to a pyridine ring . This results in a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Pyridopyrimidines can undergo a variety of chemical reactions. For example, they can participate in SNAr reactions with N-, O-, and S-nucleophiles . The products of these reactions can be further functionalized in copper(I)-catalyzed azide-alkyne dipolar cycloaddition (CuAAC) and Staudinger reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can vary depending on their specific structure. In general, they are relatively stable at physiological pH and are soluble in water .科学研究应用
- Pyrrolo[1,2-a]pyrimidines, derived from NH-pyrroles (synthesized from the compound ), have shown promise as anticancer agents. These molecules exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . Researchers have explored their potential in inhibiting cancer cell growth and targeting specific cancer-related enzymes.
- Phenylpyrazolo[3,4-d]pyrimidine analogs, structurally related to the compound, have been synthesized and evaluated for their anticancer effects. These analogs demonstrated potent cytotoxicity against various cancer cell lines (MCF-7, HCT116, and HePG-2). Additionally, they were assessed for inhibitory effects on essential cancer targets, including EGFR WT, EGFR T790M, VGFR2, and Top-II .
- Compound 5i, in particular, emerged as a non-selective dual EGFR/VGFR2 inhibitor with promising activity .
- The pyrazolopyrimidine scaffold, shared by our compound, has been associated with antiparasitic and antifungal activities. These properties make it an interesting target for drug development .
- Novel pyrazolo[4,3-d]pyrimidine analogs have been synthesized and evaluated for their anti-inflammatory effects. Structure-activity relationship (SAR) investigations revealed promising compounds that inhibit inflammation-related pathways .
- The compound inhibits dihydrofolate reductase (DHFR) with high affinity. By reducing the availability of tetrahydrofolate (necessary for pyrimidine and purine synthesis), it disrupts RNA and DNA production, leading to cancer cell death .
Anticancer Activity
Multitarget Enzyme Inhibition
Antiparasitic and Antifungal Properties
Anti-Inflammatory Effects
DHFR Inhibition
作用机制
While the specific mechanism of action for “(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is not available, pyridopyrimidines in general have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
未来方向
属性
IUPAC Name |
6-[(E)-2-phenylethenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-21(20,9-7-13-4-2-1-3-5-13)18-8-6-15-14(11-18)10-16-12-17-15/h1-5,7,9-10,12H,6,8,11H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJVJLOMFNLSCA-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。